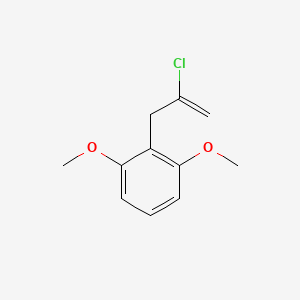

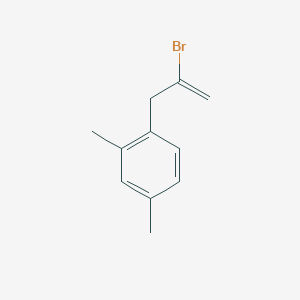

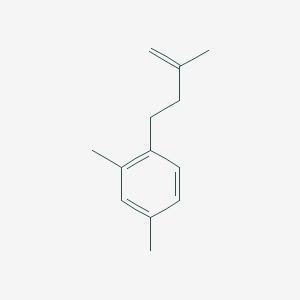

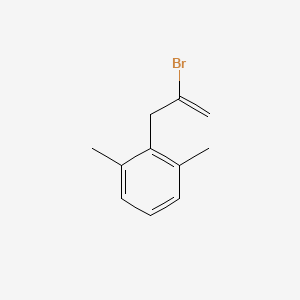

2-Chloro-4-(3,4-dimethylphenyl)-1-butene

Übersicht

Beschreibung

The compound “2-Chloro-4-(3,4-dimethylphenyl)-1-butene” likely belongs to the class of organic compounds known as chlorohydrocarbons. These are hydrocarbon compounds containing one or more chlorine atoms .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds can undergo a variety of reactions. For instance, organoboron compounds can undergo a variety of transformations including oxidations, aminations, halogenations, and various types of CC-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Reactions

Electrochemical Preparation of Functionalized Isoprene Units : Research has demonstrated the electrooxidative double ene-type chlorination of specific compounds to produce functionalized isoprene units. This process is conducted at room temperature using a two-layer solvent system, showcasing a method for selectively preparing compounds through electrochemical means (Uneyama et al., 1983).

Polymer Synthesis

Phase Transfer Catalyzed Polymerization : A study on the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization highlights a method for creating polymers with specific end groups. This research provides insight into the use of phase transfer catalysis in polymer chemistry, contributing to the development of new polymeric materials (Percec & Wang, 1990).

Organic Synthesis and Catalysis

Photogeneration and Reactivity of Aryl Cations : The study of the photochemistry of certain aromatic compounds has led to a better understanding of reductive dehalogenation pathways and the formation of arylated products. This research is significant for organic synthesis, offering a pathway to generate aryl cations and their subsequent reactions with pi nucleophiles (Protti et al., 2004).

Stereospecific Addition Reactions : The research on the reaction of disilynes with cis- and trans-butenes producing specific disilacyclobutenes showcases a method for stereospecific addition reactions. This contributes to the field of organosilicon chemistry by providing a pathway for creating compounds with specific stereochemistry (Kinjo et al., 2007).

Environmental Chemistry

Advanced Oxidation Processes for Compound Degradation : A study exploring the use of UV and UV/persulfate processes for the degradation of 4-chloro-3,5-dimethylphenol in water sheds light on the kinetics, mechanism, and toxicity evolution of advanced oxidation processes. This research is critical for environmental chemistry, offering potential solutions for the degradation of persistent organic pollutants in aquatic environments (Li et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-Chloro-4-(3,4-dimethylphenyl)-1-butene” could involve exploring its potential applications in various chemical reactions, such as the Suzuki–Miyaura coupling . Additionally, research could focus on developing more efficient synthesis methods and investigating its physical and chemical properties .

Eigenschaften

IUPAC Name |

4-(3-chlorobut-3-enyl)-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHMDEILLXODMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.